Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride
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Overview
Description
Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
The synthesis of Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride involves several steps:
Starting Material: The synthesis begins with 6-chloroindole-2-carboxylate.
Nucleophilic Substitution: Under basic conditions, a nucleophilic substitution reaction introduces the 6-amino group.
Methoxylation: Using methanol and a base catalyst, the 5-methoxy group is introduced.
Esterification: The final step involves reacting the intermediate with ethyl acetate to introduce the 2-carboxylate group.
Chemical Reactions Analysis
Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens or nitrating agents can be used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For instance, it may inhibit specific enzymes or interfere with DNA replication in cancer cells .
Comparison with Similar Compounds
Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride can be compared with other indole derivatives:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown potent antiviral properties.
N-arylsulfonyl-3-acetylindole derivatives: Evaluated for their anti-HIV activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility.
Biological Activity
Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride is a synthetic derivative of indole, a structure known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential immunomodulatory effects and interactions with various cellular pathways. This article delves into its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C12H14ClN3O3 and a molecular weight of approximately 270.71 g/mol. The compound features an ethyl ester group, an amino group, and a methoxy group attached to the indole ring, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its structural similarity to other indole derivatives that are known for their pharmacological properties. Research indicates that this compound may modulate immune responses by interacting with T helper cells and influencing cytokine production, which is critical in the regulation of inflammation and immune responses .
Cytokine Modulation
The ability of this compound to influence cytokine production suggests potential therapeutic applications in immunology and oncology. Specifically, it may enhance or suppress the activity of cytokines such as IL-4, which plays a significant role in immune regulation .
In vitro Studies
In vitro studies have demonstrated that this compound can induce cytotoxic effects in specific cancer cell lines. For instance, compounds with similar structures have shown the ability to disrupt microtubule polymerization, leading to increased cytotoxicity against tumor cells .
Case Studies
- Cytotoxicity in GBM Cells : A study demonstrated that certain indole derivatives could induce methuosis (a form of cell death characterized by cytoplasmic vacuolization) in glioblastoma (GBM) cells. This suggests that this compound may possess similar properties, warranting further investigation into its anticancer potential .
- Immunomodulatory Effects : Research has indicated that this compound can modulate immune responses by influencing the production of key cytokines involved in inflammatory processes. This could have implications for treating autoimmune diseases or enhancing immune responses against tumors .
Therapeutic Implications
Given its structural characteristics and biological activities, this compound holds promise as a candidate for drug development targeting various diseases, including cancer and autoimmune disorders. Its ability to modulate immune responses positions it as a potential therapeutic agent in immunotherapy.
Properties
Molecular Formula |
C12H15ClN2O3 |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10;/h5-6H,3-4,13H2,1-2H3;1H |
InChI Key |
XPEQBKDJWRJPJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=C(C=C2C1)OC)N.Cl |
Origin of Product |
United States |
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